molecular formula C23H15ClN2O5S B302715 2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid

2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid

Cat. No. B302715
M. Wt: 466.9 g/mol
InChI Key: HQBDYKKHSISSPK-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid is a chemical compound that has gained significant attention in the field of pharmaceutical research. The compound has shown promising results in various studies, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid is not fully understood. However, studies have shown that the compound exerts its anticancer and anti-inflammatory effects by inhibiting various signaling pathways. The compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. The compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that the compound has the ability to induce apoptosis in cancer cells, reduce inflammation, and reduce oxidative stress. The compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. In addition, the compound has been shown to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid in lab experiments include its low toxicity profile and its ability to inhibit various signaling pathways. However, the limitations of using the compound in lab experiments include its limited solubility in water and its high cost.

Future Directions

There are several future directions for the research of 2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the compound's potential as an anti-inflammatory agent in animal models. Additionally, the compound's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, could be explored. Finally, the development of more efficient synthesis methods for the compound could lead to a reduction in cost and an increase in availability for research purposes.
Conclusion:
2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid is a promising compound with potential applications in the field of pharmaceutical research. The compound has shown promising results in various studies, making it a potential candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-5-nitrobenzoic acid, which undergoes a reduction reaction to form 2-chloro-5-aminobenzoic acid. The 2-chloro-5-aminobenzoic acid is then reacted with 5-bromo-2-furaldehyde to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide and triethylamine to form the final product, 2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid.

Scientific Research Applications

2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid has shown promising results in various studies. The compound has been studied for its potential as an anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells and induce apoptosis. The compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that the compound has the ability to reduce inflammation and oxidative stress.

properties

Product Name

2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid

Molecular Formula

C23H15ClN2O5S

Molecular Weight

466.9 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-(1-methyl-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H15ClN2O5S/c1-25-20(27)17(21(28)26(23(25)32)14-5-3-2-4-6-14)12-15-8-10-19(31-15)13-7-9-18(24)16(11-13)22(29)30/h2-12H,1H3,(H,29,30)/b17-12+

InChI Key

HQBDYKKHSISSPK-SFQUDFHCSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/C(=O)N(C1=S)C4=CC=CC=C4

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C(=O)N(C1=S)C4=CC=CC=C4

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C(=O)N(C1=S)C4=CC=CC=C4

Origin of Product

United States

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